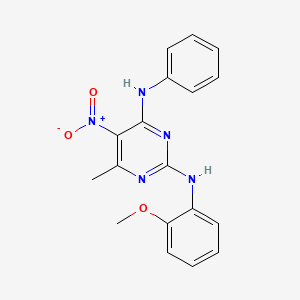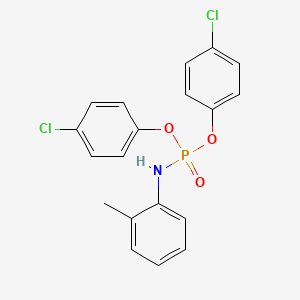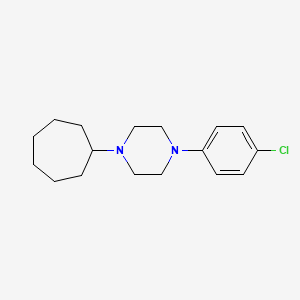
N~2~-(2-methoxyphenyl)-6-methyl-5-nitro-N~4~-phenyl-2,4-pyrimidinediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-methoxyphenyl)-6-methyl-5-nitro-N~4~-phenyl-2,4-pyrimidinediamine, commonly known as MMNP, is a chemical compound that has attracted significant attention in the scientific research community. MMNP belongs to the class of pyrimidine-based compounds, which have been shown to possess various biological activities, including anticancer, antiviral, and antibacterial properties.
Mecanismo De Acción
The mechanism of action of MMNP is not fully understood. However, studies have suggested that MMNP can induce apoptosis in cancer cells by activating the mitochondrial pathway. MMNP can also inhibit the proliferation of cancer cells by blocking the cell cycle at the G2/M phase. In addition, MMNP has been shown to inhibit the replication of HIV-1 and HCV by targeting the viral protease enzyme.
Biochemical and Physiological Effects
MMNP has been shown to have various biochemical and physiological effects. In cancer cells, MMNP can induce apoptosis and inhibit proliferation. In addition, MMNP has been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines. MMNP has also been shown to have antioxidant activity by scavenging free radicals. Furthermore, MMNP has been shown to have neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MMNP in lab experiments is its high purity, which ensures reproducibility of results. MMNP is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using MMNP is its potential toxicity, which needs to be carefully evaluated in cell-based and animal studies.
Direcciones Futuras
There are several future directions for research on MMNP. One direction is to investigate its potential as a therapeutic agent for cancer and viral infections. Another direction is to explore its potential as an anti-inflammatory and neuroprotective agent. Furthermore, studies could be conducted to evaluate the safety and toxicity of MMNP in animal models. Finally, the structure-activity relationship of MMNP could be investigated to identify more potent analogs with improved biological activity.
Métodos De Síntesis
The synthesis of MMNP involves the reaction of 2-methoxyaniline, 4-nitrophenylamine, and 6-methyl-2-thioxo-2,3-dihydropyrimidine-4,5-diamine in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization and nitration. The final product is purified using column chromatography. The yield of MMNP is typically around 60%, and the purity can be as high as 98%.
Aplicaciones Científicas De Investigación
MMNP has been extensively studied for its potential anticancer activity. Studies have shown that MMNP can induce apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway. MMNP has also been shown to inhibit the proliferation of cancer cells by blocking the cell cycle at the G2/M phase. In addition, MMNP has been investigated for its potential antiviral activity against HIV-1 and HCV. MMNP has been shown to inhibit the replication of these viruses by targeting the viral protease enzyme.
Propiedades
IUPAC Name |
2-N-(2-methoxyphenyl)-6-methyl-5-nitro-4-N-phenylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-12-16(23(24)25)17(20-13-8-4-3-5-9-13)22-18(19-12)21-14-10-6-7-11-15(14)26-2/h3-11H,1-2H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBLCXZKWHRVSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2=CC=CC=C2OC)NC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5226680.png)
![8-(2-pyridinyl)-13H-benzo[f]indeno[1,2-c]quinolin-13-one](/img/structure/B5226685.png)


![N-benzyl-N-[2-hydroxy-2-(4-methylphenyl)-2-phenylethyl]benzamide](/img/structure/B5226706.png)
![(4-(2-chlorobenzyl)-1-{[2-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5226722.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)isonicotinamide 1-oxide](/img/structure/B5226728.png)
![ethyl N-({[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetyl)glycinate](/img/structure/B5226747.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}-3-pyrrolidinol](/img/structure/B5226763.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3-methylphenyl)amino]-2-propanol](/img/structure/B5226768.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226775.png)


![3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-indole](/img/structure/B5226794.png)
